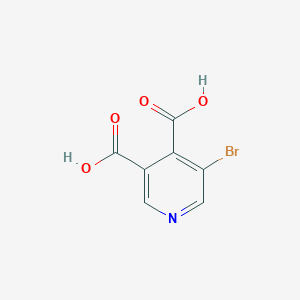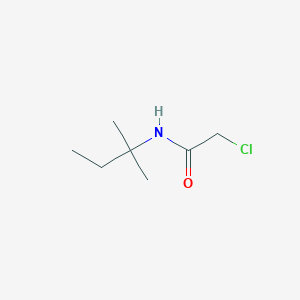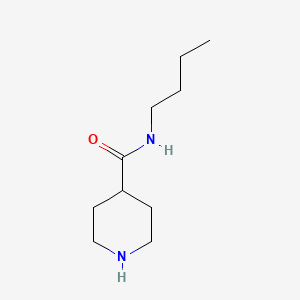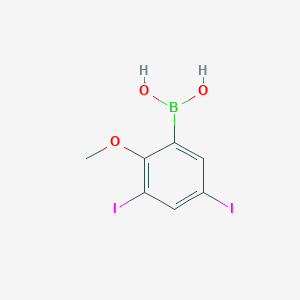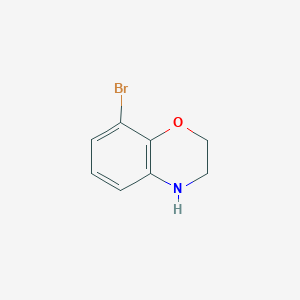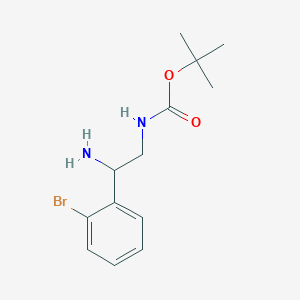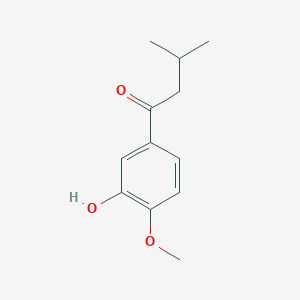
1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-on
Übersicht
Beschreibung
HMB was first discovered in the 1950s as a metabolite of the amino acid leucine. However, it was not until the 1990s that HMB's potential benefits in promoting muscle growth and reducing muscle damage were discovered. Since then, HMB has been the subject of numerous scientific studies, and its popularity as a dietary supplement has increased.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Diese Verbindung hat eine hohe antioxidative Aktivität gezeigt. Antioxidantien sind entscheidend für den Schutz von Zellen vor Schäden durch freie Radikale, die zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen können. Die Fähigkeit der Verbindung, freie Radikale abzufangen, macht sie wertvoll für die Forschung zur Prävention und Behandlung von Krankheiten .
Biomarker für den Kaffeekonsum
Aufgrund ihrer Rolle als Koffein-Metabolit dient diese Verbindung als ein sensitiver Biomarker für den Kaffeekonsum. Sie kann in Ernährungswissenschaftlichen Studien verwendet werden, um die Kaffeeaufnahme genau zu messen, was für das Verständnis der gesundheitlichen Auswirkungen von Kaffee und seinen Metaboliten wichtig ist .
Hemmung der Prostaglandin E2-Produktion
Die Verbindung wurde zur Hemmung der Produktion von Prostaglandin E2 (PGE2) verwendet. PGE2 ist an Entzündungen und Schmerzen beteiligt, daher ist diese Anwendung bedeutsam für die Entwicklung entzündungshemmender Medikamente und die Untersuchung von Entzündungsprozessen .
Eigenschaften
IUPAC Name |
1-(3-hydroxy-4-methoxyphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)6-10(13)9-4-5-12(15-3)11(14)7-9/h4-5,7-8,14H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWAIIBXIPDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=C(C=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70582808 | |
| Record name | 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99783-85-4 | |
| Record name | 1-(3-Hydroxy-4-methoxyphenyl)-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70582808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methoxyimidazo[1,2-a]pyridine](/img/structure/B1603282.png)

